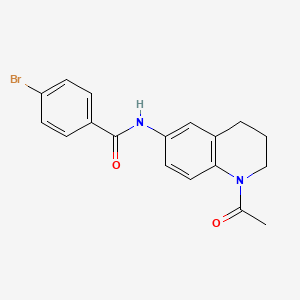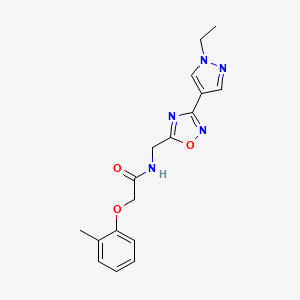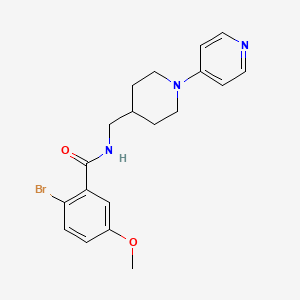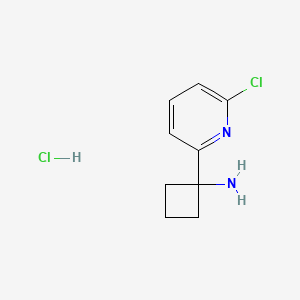![molecular formula C28H27ClN2O2S B2546091 N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-3,3-diphenyl-N-((tetrahydrofuran-2-yl)methyl)propanamide CAS No. 1172734-93-8](/img/structure/B2546091.png)
N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-3,3-diphenyl-N-((tetrahydrofuran-2-yl)methyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of N-Benzyl-3-[(chlorophenyl)amino]propanamides involved an uncatalyzed amine exchange reaction with benzylamine . In a similar vein, the synthesis of N-(7-chloro-5-ethoxy-2H-[1,2,4]thiadiazolo[2,3-a]pyrimidin-2-ylidene)-2-(2,4-dichlorophenoxy)propanamide was achieved using bromine as a cyclic reagent . Additionally, a series of N-(3,4-dichlorophenyl)-N'-(methylbenzoyl)thiourea derivatives were synthesized and characterized by spectroscopic techniques . The synthesis of bi-heterocyclic propanamides was initiated from ethyl 2-(2-amino-1,3-thiazol-4-yl)acetate, which was converted to the corresponding hydrazide, followed by a series of reactions leading to the final compounds .
Molecular Structure Analysis
The molecular structures of the synthesized compounds were established using various spectroscopic techniques. For instance, the structure of one of the N-(3,4-dichlorophenyl)-N'-(methylbenzoyl)thiourea derivatives was determined by single crystal X-ray diffraction . The crystallographic data provided detailed information about the molecular geometry and confirmed the identity of the synthesized compounds .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds typically include amine exchange reactions, S-substitution, and reactions with cyclic reagents like bromine. These reactions are crucial for the formation of the desired molecular structures and for introducing functional groups that confer specific properties to the compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds were inferred from their molecular structures and the results of spectroscopic analysis. For example, the infrared spectra of the thiourea derivatives showed significant stretching vibrations corresponding to various functional groups . The crystallographic data provided insights into the density and molecular packing of the compounds . The anticonvulsant studies and herbicidal activity assessments also suggest that these compounds have significant biological activities, which are related to their chemical structures .
Wissenschaftliche Forschungsanwendungen
Antimicrobial and Cytotoxic Activities
Research on thiazole derivatives, which include compounds similar in structure to N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-3,3-diphenyl-N-((tetrahydrofuran-2-yl)methyl)propanamide, has demonstrated promising antimicrobial and cytotoxic activities. Novel 2-heteroaryl-N-[4-(substituted aryl)thiazol-2-yl]propanamide derivatives have been investigated for their potential in combating bacterial and fungal infections. Some of these compounds have shown high antibacterial activity, and specific derivatives displayed anticandidal effects against strains such as C. parapsilosis and C. glabrata. Additionally, these compounds were tested for cytotoxic activity against various human leukemia cells and mouse embryonic fibroblast cells, revealing potential as anticancer agents due to their high cytotoxicity against specific cell lines (Dawbaa, Evren, Cantürk, & Yurttaş, 2021).
Antinociceptive Activity
Another study focused on the synthesis of (5‐chloro‐2(3H)‐benzothiazolon‐3‐yl)propanamide derivatives, which are closely related to the compound . These derivatives were synthesized and evaluated for their antinociceptive activity, a measure of their effectiveness in reducing the sensation of pain. The study found that specific derivatives, notably 1‐[3‐(5‐chloro‐2(3H)‐benzothiazolon‐3‐yl)‐propanoyl]‐4‐(4‐chlorophenyl)piperazine, exhibited significant antinociceptive properties compared to other synthesized compounds and even outperformed standard drugs in all tests conducted. This suggests potential applications in pain management and the development of new analgesic drugs (Önkol, Yıldırım, Erol, Ito, & Şahin, 2004).
Anticonvulsant Studies
Further research into N-Benzyl-3-[(Chlorophenyl) Amino] propanamides, which share a similar structural framework, revealed promising results in anticonvulsant studies. These compounds were tested in mice against maximal electroshock (MES) and subcutaneous pentylene tetrazole (scPTZ) seizure models. The results showed that isomers of these propanamides were effective in both tests, with ortho and para isomers being more potent than phenytoin, a standard drug, in the MES test. This indicates their potential for use against generalized seizures, highlighting the importance of this class of compounds in developing new anticonvulsant drugs (Idris, Ayeni, & Sallau, 2011).
Wirkmechanismus
Eigenschaften
IUPAC Name |
N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-N-(oxolan-2-ylmethyl)-3,3-diphenylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H27ClN2O2S/c1-19-14-15-24(29)27-26(19)30-28(34-27)31(18-22-13-8-16-33-22)25(32)17-23(20-9-4-2-5-10-20)21-11-6-3-7-12-21/h2-7,9-12,14-15,22-23H,8,13,16-18H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBWGESQFPHNBHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)Cl)SC(=N2)N(CC3CCCO3)C(=O)CC(C4=CC=CC=C4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H27ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Bromo-2-methyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B2546010.png)

![3,5-Dimethyl-4-((4-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)piperazin-1-yl)sulfonyl)isoxazole](/img/structure/B2546013.png)

![(2,6-Difluorophenyl)(4-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2546016.png)
![N-([2,3'-bipyridin]-3-ylmethyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2546019.png)
![((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)(4-(trifluoromethoxy)phenyl)methanone](/img/structure/B2546020.png)

![1-[4-(2-Methoxyphenoxy)benzenesulfonyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B2546025.png)



![4-{6-Bromo-[1,2,4]triazolo[4,3-a]pyridin-3-yl}pyridine](/img/structure/B2546030.png)
![N-Propan-2-yl-N-[(1-pyridazin-3-ylpiperidin-4-yl)methyl]but-2-ynamide](/img/structure/B2546031.png)